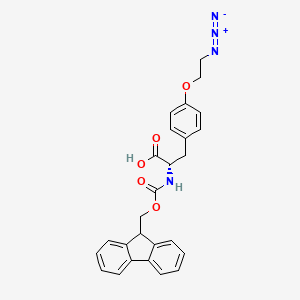
Fmoc-L-Tyr(2-azidoethyl)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-L-Tyr(2-azidoethyl)-OH: is a modified amino acid derivative used in peptide synthesis. The compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group of L-tyrosine, with an additional 2-azidoethyl group on the tyrosine side chain. This modification allows for selective reactions, making it valuable in various biochemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-L-Tyr(2-azidoethyl)-OH typically involves the following steps:
Protection of the Amino Group: The amino group of L-tyrosine is protected using the Fmoc group. This is usually achieved by reacting L-tyrosine with Fmoc-Cl in the presence of a base such as sodium carbonate.
Introduction of the Azido Group: The hydroxyl group on the tyrosine side chain is first converted to a leaving group, such as a tosylate, using tosyl chloride. This intermediate is then reacted with sodium azide to introduce the azido group.
Industrial Production Methods
Industrial production methods for This compound would likely involve similar steps but optimized for large-scale synthesis. This includes the use of automated peptide synthesizers and high-throughput purification techniques.
Chemical Reactions Analysis
Types of Reactions
Fmoc-L-Tyr(2-azidoethyl)-OH: can undergo various chemical reactions, including:
Click Chemistry: The azido group can participate in click reactions with alkynes to form triazoles.
Substitution Reactions: The azido group can be substituted with other functional groups under appropriate conditions.
Deprotection: The Fmoc group can be removed using a base such as piperidine.
Common Reagents and Conditions
Click Chemistry: Copper(I) catalysts are commonly used.
Substitution Reactions: Sodium azide and other nucleophiles.
Deprotection: Piperidine in DMF (dimethylformamide).
Major Products
Triazoles: Formed from click reactions.
Substituted Tyrosine Derivatives: Formed from substitution reactions.
Deprotected Amino Acids: Formed from Fmoc deprotection.
Scientific Research Applications
Fmoc-L-Tyr(2-azidoethyl)-OH: has several applications in scientific research:
Peptide Synthesis: Used as a building block in the synthesis of peptides with specific modifications.
Bioconjugation: The azido group allows for the attachment of various biomolecules.
Drug Development: Used in the design of peptide-based drugs.
Material Science: Incorporated into polymers and other materials for specific properties.
Mechanism of Action
The mechanism of action for Fmoc-L-Tyr(2-azidoethyl)-OH depends on its application:
Peptide Synthesis: Acts as a protected amino acid that can be selectively deprotected and coupled.
Click Chemistry: The azido group reacts with alkynes to form stable triazole linkages.
Comparison with Similar Compounds
Fmoc-L-Tyr(2-azidoethyl)-OH: can be compared with other Fmoc-protected amino acids and azido-modified amino acids:
Fmoc-L-Tyr-OH: Lacks the azido group, making it less versatile for click chemistry.
Fmoc-L-Lys(2-azidoethyl)-OH: Similar structure but with the azido group on the lysine side chain.
Conclusion
This compound: is a versatile compound with significant applications in peptide synthesis, bioconjugation, and material science. Its unique structure allows for selective reactions, making it a valuable tool in various scientific fields.
Properties
IUPAC Name |
(2S)-3-[4-(2-azidoethoxy)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O5/c27-30-28-13-14-34-18-11-9-17(10-12-18)15-24(25(31)32)29-26(33)35-16-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-12,23-24H,13-16H2,(H,29,33)(H,31,32)/t24-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEXYEZJGYOWMNJ-DEOSSOPVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)OCCN=[N+]=[N-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)OCCN=[N+]=[N-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
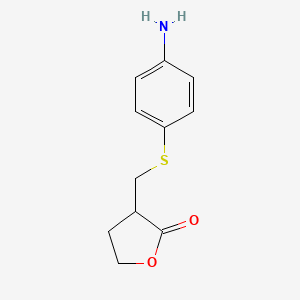

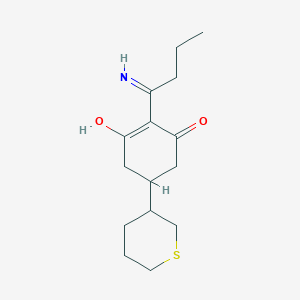
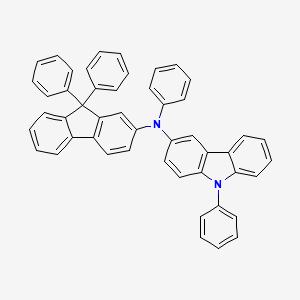
![2-[2-[2-(Prop-2-ynoxycarbonylamino)ethoxy]ethoxy]acetic acid](/img/structure/B8238732.png)
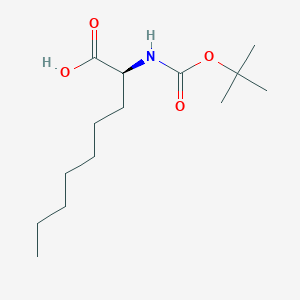
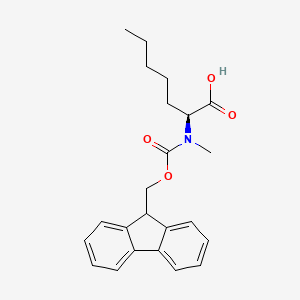
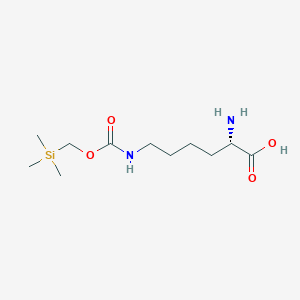
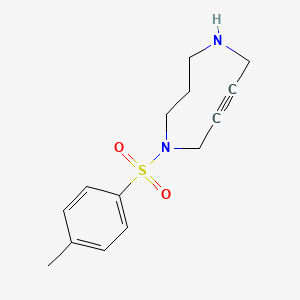
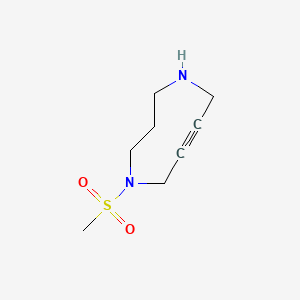
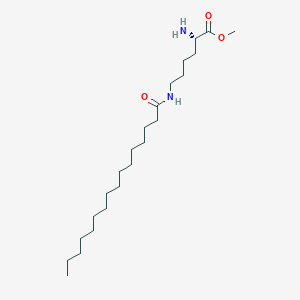
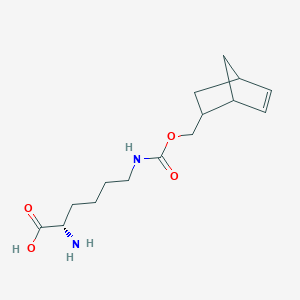
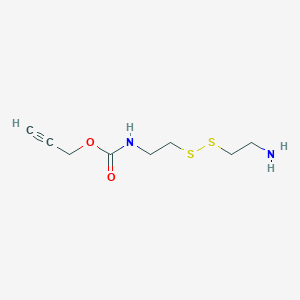
![6-azido-N-[(2S)-1-[[(2S)-1-[4-(chloromethyl)anilino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]hexanamide](/img/structure/B8238778.png)
